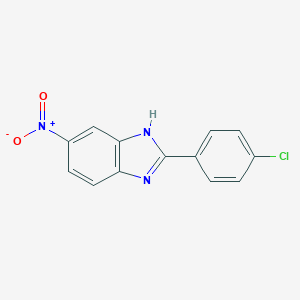

2-(4-chlorophenyl)-5-nitro-1H-benzimidazole

Vue d'ensemble

Description

2-(4-Chlorophenyl)-5-nitro-1H-benzimidazole (CNB) is a heterocyclic organic compound that has been studied extensively for its potential applications in the medical and scientific fields. It is a small, hydrophobic molecule that contains both a nitro group and a benzimidazole ring. Its unique structure and properties make it an attractive candidate for a variety of research applications.

Applications De Recherche Scientifique

Treatment of Depression and Insomnia

GABAA receptors are the main fast inhibitory neurotransmitter receptors in the brain and are targets for several drugs used in the treatment of depression and insomnia . The modulation of receptor function is dependent on subunit composition and arrangement, therefore understanding native GABAA receptor architecture is crucial to determining how different agents might elicit their effects .

Anesthesia

GABAA receptors are also targets for drugs used in anesthesia . The receptors are defined by pentameric assemblies derived from 19 different subunits, each of which gives rise to a vast number of configurations . This diversity allows for the development of anesthetics with specific effects.

Treatment of Neuropsychiatric Disorders

GABAA receptor is one of the most significant drug targets in the treatment of neuropsychiatric disorders such as epilepsy, insomnia, and anxiety . In addition, genetic studies have documented the relationship between GABAA receptor subunit genes and epilepsy .

Treatment of Neurodevelopmental Disorders

GABAergic neurotransmission is critical in neurodevelopmental disorders . Understanding the relationship between GABAA receptor deficits and CNS disorders has a significant impact on the discovery of disease pathogenesis and drug development .

Anticancer Drug Development

The molecular structure of the synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid was characterized by means of quantum chemical methods . This compound could potentially be used in the development of new anticancer drugs.

Treatment of Leishmaniasis

Natural products known as chalcones show promise as chemotherapeutic agents for the neglected tropical disease known as leishmaniasis . The compound 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which shares a similar structure with the compound , was synthesized with the objective of finding better treatments for this debilitating disease .

Mécanisme D'action

Target of Action

The primary target of the compound, also known as “2-(4-chlorophenyl)-6-nitro-1H-benzimidazole” or “2-(4-chlorophenyl)-5-nitrobenzimidazole” or “2-(4-chlorophenyl)-5-nitro-1H-benzimidazole”, is the γ-Aminobutyric acid sub-type A receptors (GABAARs) . GABAARs are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They are a family of ligand-gated ion channels with significant physiological and therapeutic implications .

Mode of Action

The compound interacts with its target, the GABAARs, by binding to the post-synaptic GABA receptors . This binding modulates ion channels, leading to the hyperpolarization of the cell and preventing action potential transmission . The mature receptor has a central chloride ion channel that is gated by the GABA neurotransmitter and modulated by a variety of different drugs .

Biochemical Pathways

The compound affects the GABAergic neurotransmission pathway . Changes in GABA synthesis or release may have a significant effect on normal brain function . Dysfunction of the GABAergic system contributes to the development of several diseases .

Result of Action

The result of the compound’s action is the inhibition of action potential transmission . This leads to a decrease in neuronal excitability, which can have therapeutic implications in conditions such as epilepsy, insomnia, and anxiety .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNOHLXULKUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279614 | |

| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-5-nitro-1H-benzimidazole | |

CAS RN |

1571-87-5 | |

| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

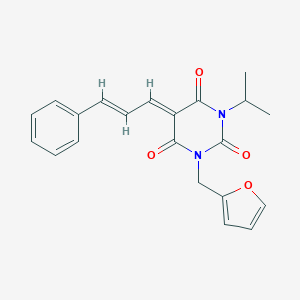

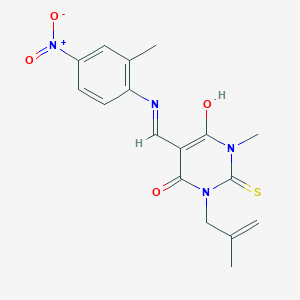

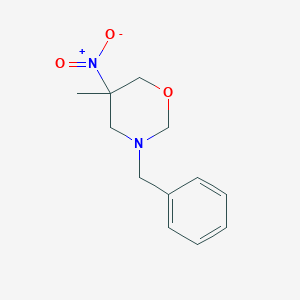

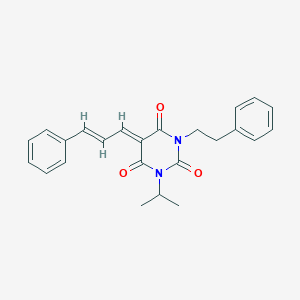

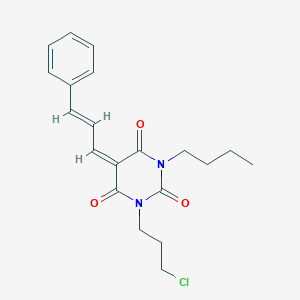

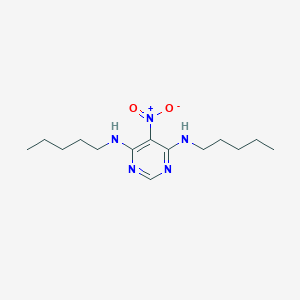

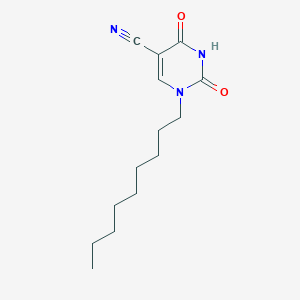

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B429377.png)

![5-[(2-benzoyl-4-chloroanilino)methylene]-1-butyl-3-(3-chloropropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429385.png)

![5-[(4-acetylanilino)methylene]-1-methyl-3-(2-methyl-2-propenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B429387.png)

![Ethyl 2-{[(ethoxycarbonyl)amino]carbonyl}-3-(4-toluidino)acryloylcarbamate](/img/structure/B429394.png)

![4-({[2-(2-furyl)-5-hydroxy-1,3-oxazol-4-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B429395.png)

![ethyl 2-cyano-3-[3-(N-{4-nitrophenyl}ethanehydrazonoyl)anilino]acryloylcarbamate](/img/structure/B429399.png)

![5-[(4-bromoanilino)methylene]-1-butyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429400.png)